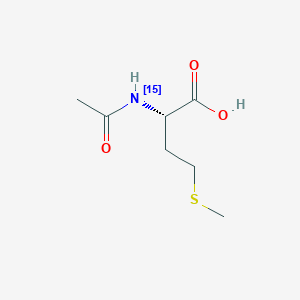
Bis(butylcyclopentadienyl)tungsten(IV) dichloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(butylcyclopentadienyl)tungsten(IV) dichloride, 97%, is a chemical compound with the molecular formula C18H26Cl2W. It is a tungsten-based organometallic compound that features two butylcyclopentadienyl ligands and two chloride ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(butylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten hexachloride (WCl6) with butylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
WCl6+2C9H13→(C9H13)2WCl2+4HCl
Industrial Production Methods
Industrial production methods for bis(butylcyclopentadienyl)tungsten(IV) dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(butylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tungsten(VI) compounds, while reduction may produce tungsten(II) compounds.
Wissenschaftliche Forschungsanwendungen
Bis(butylcyclopentadienyl)tungsten(IV) dichloride has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as olefin metathesis and polymerization reactions.
Materials Science: The compound is used in the synthesis of advanced materials, including thin films and nanomaterials.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for other tungsten-based compounds.
Wirkmechanismus
The mechanism by which bis(butylcyclopentadienyl)tungsten(IV) dichloride exerts its effects is primarily through its ability to coordinate with other molecules and facilitate chemical reactions. The butylcyclopentadienyl ligands provide stability to the tungsten center, allowing it to participate in various catalytic cycles. The chloride ligands can be easily substituted, enabling the compound to act as a versatile catalyst in different chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)tungsten(IV) dichloride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
Bis(butylcyclopentadienyl)tungsten(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different catalytic properties and applications.
Eigenschaften
Molekularformel |
C18H26Cl2W |
|---|---|
Molekulargewicht |
497.1 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
UQKICGNQFKTSSH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)



![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)

